history of Sulfobromophthalein sodium in liver function tests
history of Sulfobromophthalein sodium in liver function tests
An In-Depth Technical Guide to the History and Application of Sulfobromophthalein Sodium in Liver Function Assessment
Introduction: The Quest for a Reliable Liver Function Metric
In the early 20th century, the assessment of liver function was a significant clinical challenge. While autopsy could reveal structural damage, a non-invasive method to quantify the functional capacity of the liver in living patients was desperately needed. The introduction of the Sulfobromophthalein (BSP) sodium test in 1925 marked a pivotal moment in hepatology.[1] For decades, it was regarded by many authorities as the most sensitive and dependable single test for evaluating the liver's excretory function, particularly for detecting early or minimal liver damage in patients without jaundice.[1][2] This guide provides a technical overview of the BSP test, from its biochemical principles and clinical application to the factors that led to its eventual replacement in routine clinical practice.
Part 1: The Scientific Foundation of the BSP Test
Pharmacokinetics and Mechanism of Hepatic Clearance
The utility of Sulfobromophthalein sodium as a liver function marker is entirely based on its unique handling by the body.[3] BSP is a phthalein dye that, when injected intravenously, is rapidly bound to plasma proteins, primarily albumin.[2] This binding minimizes its glomerular filtration in the kidneys, meaning its clearance from the bloodstream is almost exclusively dependent on the liver.
The hepatic clearance of BSP is a multi-step process that mirrors the liver's natural detoxification pathways:
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Hepatic Uptake: The BSP-albumin complex circulates to the liver, where the dye is efficiently taken up by hepatocytes. This process is dependent on adequate hepatic blood flow and the integrity of the hepatocyte membrane transport systems.[1][3]
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Intracellular Conjugation: Inside the liver cells, BSP undergoes conjugation. The primary mechanism is its attachment to the body's master antioxidant, glutathione (GSH), in a thioether linkage.[4][5] This reaction is catalyzed by the enzyme S-aryltransferase (a glutathione S-transferase).[3][5] This conjugation step is crucial as it transforms the BSP molecule into a more water-soluble form, suitable for excretion.
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Biliary Excretion: The conjugated BSP is then actively transported across the canalicular membrane of the hepatocyte and excreted into the bile.[3] From the bile, it enters the gastrointestinal tract and is eliminated from the body.
In a healthy individual with normal liver function, this entire process is rapid and efficient. However, in cases of hepatic dysfunction—whether due to hepatocellular damage (like in hepatitis or cirrhosis) or impaired bile flow (cholestasis)—one or more of these steps are compromised.[2][3] This leads to a decreased rate of BSP removal from the blood, and the amount of dye retained in the circulation at a specific time point becomes a quantitative measure of the degree of liver impairment.[1][3]
Part 2: The BSP Retention Test Protocol
The standard clinical application was the BSP retention test, a procedure designed to measure the percentage of an injected dose of the dye remaining in the bloodstream after a set period.
Experimental Protocol: Step-by-Step
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Patient Preparation: The patient is required to fast for at least 4 hours prior to the test to ensure baseline serum is clear.
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Dosage Calculation: A sterile solution of Sulfobromophthalein sodium is prepared. The standard dose is 5 mg of BSP per kilogram of the patient's body weight. Accurate weight measurement is critical for correct interpretation.
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Intravenous Administration: The calculated dose is injected intravenously over a period of 1 to 3 minutes. Care must be taken to avoid extravasation (leakage into surrounding tissue), which can cause tissue irritation and invalidate the test results.
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Timed Blood Sample Collection: Exactly 45 minutes after the injection, a blood sample is drawn from the arm opposite to the injection site.
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Serum Preparation: The blood sample is allowed to clot, and the serum is separated by centrifugation.
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Colorimetric Analysis:
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The serum sample is divided into two aliquots.
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One aliquot serves as a blank. It is acidified, which renders the BSP colorless.[1]
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The second aliquot is alkalinized (e.g., with sodium hydroxide). In an alkaline solution, BSP turns a distinct purple color.[1]
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The intensity of the purple color, which is directly proportional to the concentration of BSP in the serum, is measured using a spectrophotometer. The acidified blank is used to correct for any interfering substances in the serum, such as hemoglobin or bilirubin.[1]
-
-
Calculation of Retention: The concentration of BSP in the 45-minute sample is used to calculate the percentage of the initial dose that remains in the plasma. This value is reported as the percent retention.
Interpretation of Results
The interpretation of the test is straightforward and provides a quantitative assessment of hepatic excretory function. The results were particularly valuable in diagnosing liver cell damage in the absence of clinical jaundice.[2]
| % BSP Retention at 45 minutes | Clinical Interpretation |
| < 10% | Normal Liver Function |
| 10% - 25% | Mild to Moderate Hepatic Impairment |
| > 25% | Severe Hepatic Impairment |
Note: Normal values could vary slightly between laboratories. The values presented are generally accepted standards.
Part 3: Clinical Significance and Eventual Decline
Diagnostic Utility
The BSP test was a cornerstone of hepatology for several decades. Its high sensitivity made it useful for:
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Detecting Early Liver Disease: It could detect parenchymal liver injury before significant changes in other markers, like bilirubin, occurred.[1]
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Monitoring Chronic Conditions: It was used to follow the progression of chronic hepatitis and cirrhosis.[2]
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Assessing Hepatotoxin Exposure: The test was helpful in evaluating liver damage in patients exposed to known liver toxins.[3]
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Differential Diagnosis: It was used to help distinguish upper gastrointestinal bleeding caused by esophageal varices (common in severe liver disease) from that due to peptic ulcers.[3]
Limitations and Reasons for Discontinuation
Despite its utility, the BSP test had several drawbacks that ultimately led to its decline in the 1970s.[6]
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Anaphylactic Reactions: The most significant concern was the risk of severe, sometimes fatal, anaphylactic reactions to the BSP dye.[6] Although infrequent, the potential for such a severe adverse event for a diagnostic test became unacceptable as safer alternatives emerged.
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Interference: Conditions other than liver disease could affect BSP clearance. For example, changes in hepatic blood flow, such as in congestive heart failure, could lead to abnormal retention, and certain drugs could compete with BSP for hepatic uptake and excretion.
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Pregnancy: Normal pregnancy can cause alterations in BSP removal mechanisms, complicating the interpretation of results in pregnant individuals.[7][8]
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Development of Safer Alternatives: The primary driver for its replacement was the development and widespread adoption of a panel of enzymatic liver tests (e.g., ALT, AST, ALP) and other functional tests like indocyanine green (ICG) clearance.[6][9] These tests provided a safer profile and, when used in combination, offered a more comprehensive picture of liver health, differentiating between hepatocellular injury and cholestasis.[9]
Conclusion: The Legacy of the BSP Test
The Sulfobromophthalein sodium test represents a critical chapter in the history of liver function assessment.[10] It was the first widely accepted method to provide a quantitative measure of the liver's excretory capacity and fundamentally advanced the diagnosis and management of liver diseases. While it is no longer used in clinical practice due to safety concerns, the physiological principles it exploited—hepatic uptake, conjugation, and biliary excretion—remain central to our understanding of liver function and detoxification. The BSP test paved the way for the development of the safer, more sophisticated diagnostic tools used by researchers and clinicians today.
References
- Title: Liver Function Tests-II:: Test for Excretory function (BSP Dye Test, Rose Bengal Dye Test)
- Title: Sulfobromophthalein Sodium | C20H8Br4Na2O10S2 | CID 6282 - PubChem Source: PubChem URL
- Title: Bromsulfthalein - Wikipedia Source: Wikipedia URL
- Title: Laboratory notes: The Bromsulphalein® Test of Liver Function Source: Minnesota Medicine URL
- Title: The holy grail of a biomarker for “liver function” - PMC Source: National Institutes of Health URL
- Title: MATURATION OF THE SULFOBROMOPHTHALEIN SODIUM-GLUTATHIONE CONJUGATING SYSTEM IN RAT LIVER - PMC Source: National Institutes of Health URL
- Title: Evaluation of Liver Function | Choose the Right Test - ARUP Consult Source: ARUP Laboratories URL
- Title: A History of the Assessment of Liver Performance - PMC Source: National Institutes of Health URL
- Title: ALTERATIONS IN SULFOBROMOPHTHALEIN SODIUM-REMOVAL MECHANISMS FROM BLOOD DURING NORMAL PREGNANCY - PMC Source: National Institutes of Health URL
- Title: ALTERATIONS IN SULFOBROMOPHTHALEIN SODIUM-REMOVAL MECHANISMS FROM BLOOD DURING NORMAL PREGNANCY - PubMed Source: PubMed URL
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